1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine
Description
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a sulfonyl piperazine derivative characterized by a piperazine core substituted with a methyl group at the 1-position and a 3-methyl-4-propoxyphenyl sulfonyl group at the 4-position. The sulfonyl linkage and aryl substituents confer unique electronic and steric properties, making it a candidate for diverse biological activities, including anticancer and enzyme inhibition .
Properties
IUPAC Name |
1-methyl-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-4-11-20-15-6-5-14(12-13(15)2)21(18,19)17-9-7-16(3)8-10-17/h5-6,12H,4,7-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNKPYVZEGZDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methyl-4-Propoxyphenylsulfonyl Chloride
The aryl sulfonyl chloride intermediate is critical for introducing the sulfonamide group. A three-step process is typically employed:
-
Propoxylation of 4-Hydroxy-3-methylbenzaldehyde :
Williamson ether synthesis reacts 4-hydroxy-3-methylbenzaldehyde with propyl bromide in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 80–100°C for 6–8 hours. This yields 3-methyl-4-propoxybenzaldehyde. -
Sulfonation :
The aldehyde is oxidized to 3-methyl-4-propoxybenzenesulfonic acid using chlorosulfonic acid (ClSO₃H) at 0–5°C. -
Chlorination :
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 3-methyl-4-propoxyphenylsulfonyl chloride.
Piperazine Functionalization
Piperazine derivatives require selective substitution to avoid isomer formation. Two approaches dominate:
Direct Sulfonylation of 1-Methylpiperazine
If 1-methylpiperazine is commercially available, it reacts with the sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base:
Challenges :
Protected Piperazine Route
To enhance selectivity, piperazine is protected before sulfonylation:
-
Boc Protection :
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in DCM to form tert-butyl piperazine-1-carboxylate. -
Sulfonylation :
The protected piperazine reacts with 3-methyl-4-propoxyphenylsulfonyl chloride in DCM/TEA, yielding tert-butyl 4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine-1-carboxylate. -
Deprotection and Methylation :
Advantages :
Catalytic Hydrogenation and Reductive Amination
Reductive Amination of Ketone Intermediates
Patents describe reductive amination for piperazine derivatives:
-
Synthesis of 1-Methyl-2-oxo-3-phenylpiperazine :
A ketone intermediate is reduced using lithium aluminium hydride (LiAlH₄) in THF, followed by catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) to remove benzyl protecting groups. -
Adaptation for Target Compound :
Replace phenyl with 3-methyl-4-propoxyphenyl during ketone synthesis. Post-reduction, sulfonylation introduces the sulfonyl group.
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Sulfonylation | 45–50 | 85–90 | Fewer steps | Low regioselectivity, isomer formation |
| Protected Piperazine | 70–75 | 95–98 | High purity, scalable | Requires Boc protection/deprotection |
| Reductive Amination | 60–65 | 90–93 | Compatible with sensitive functional groups | High-pressure H₂, specialized equipment |
Optimization and Process Considerations
Solvent and Base Selection
Temperature Control
Chemical Reactions Analysis
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic ring, leading to the formation of various derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds with piperazine and sulfonamide functionalities are being explored for their anticancer properties. Similar compounds have demonstrated inhibition of specific cancer cell lines, such as lung cancer cells (A549 and H460) through mechanisms involving the suppression of hypoxia-inducible factors and other oncogenic pathways . The structural characteristics of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine suggest it may exhibit similar activities, potentially acting as a dual inhibitor in cancer treatment.
Enzyme Inhibition
The sulfonamide group in this compound has been linked to enzyme inhibition, particularly carbonic anhydrase, which is crucial in various physiological processes. The ability of this compound to inhibit enzymes could be exploited in treating conditions like glaucoma or edema by regulating intraocular pressure or fluid retention.
Neuropharmacological Applications
Modulation of Neurotransmitter Systems
Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly glutamate receptors. The potential to act as modulators of NMDA receptors may position this compound as a candidate for treating neurological disorders such as epilepsy or schizophrenia . The interaction of this compound with mGluR5 receptors could enhance NMDA receptor-mediated responses, offering therapeutic benefits in managing these conditions .
Synthesis and Development
The synthesis of this compound involves several chemical transformations that can be optimized for yield and purity. The general steps include:
- Formation of the piperazine core.
- Introduction of the sulfonyl group.
- Substitution with the propoxyphenyl moiety.
These methods can be adapted based on available reagents and desired yields, making it feasible for pharmaceutical development.
Molecular Docking Studies
Molecular docking simulations can provide insights into the binding affinities and mechanisms of action of this compound with target proteins or enzymes. These studies are crucial for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methylpiperazine | Piperazine core with methyl substitution | Simpler structure; less functional diversity |
| 4-(Propoxyphenyl)sulfonamide | Sulfonamide linked directly to phenol | Lacks piperazine ring; different biological activity |
| 1-(Phenylsulfonyl)-piperazine | Phenylsulfonyl substituent | Potentially different binding profiles |
The combination of piperazine and sulfonamide functionalities along with the propoxy substitution in this compound may enhance its solubility and bioavailability compared to structurally similar compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Anticancer and Enzyme Inhibition
- FLT3 and BTK Inhibition: Piperazine derivatives with trifluoromethyl or aminoquinoline groups (e.g., ponatinib analogs) show FLT3 inhibition in AML cell lines. The target compound’s propoxyphenyl group may enhance hydrophobic interactions with kinase domains, though synergistic effects with other moieties (e.g., aminoisoquinoline) are critical for potency .
- Topo II Inhibition : Sulfonyl piperazines, including the target compound, bind to Topo II via hydrogen bonding with Asp residues, inducing DNA cleavage and apoptosis. Derivatives with nitro or fluoro substituents (e.g., compound 4d in ) exhibit superior antibacterial and antiproliferative activities .
Antioxidant Activity
- Selenium Derivatives : 1-Methyl-4-(3-(phenylselanyl)propyl)piperazine demonstrates radical scavenging by modulating •BMPO-OH/OOH ratios, a property absent in the target compound due to the lack of selenium .
Pharmacological and Pharmacokinetic Properties
- Solubility and Bioavailability : The target compound’s propoxy group may improve membrane permeability compared to nitro or methoxy derivatives (e.g., PMS 847 in ), which require acidic conditions for solubility .
- Metabolic Stability : Electron-withdrawing groups (e.g., nitro in ) reduce metabolic degradation but may increase toxicity. The propoxy group offers a balance between stability and safety .
Biological Activity
1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine core with a sulfonyl group attached to a propoxy-substituted phenyl ring, which enhances its pharmacological potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has been investigated for its ability to inhibit the growth of various microbial strains, suggesting potential applications in treating infections.
- Anticancer Effects : Preliminary studies indicate that it may possess anticancer properties by targeting specific cancer cell lines, although further research is needed to elucidate its efficacy and mechanisms.
The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound showed promising results against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These findings suggest significant antimicrobial potential, warranting further exploration in clinical settings.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the observed effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction via caspase activation |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis suggests a mechanism that could be exploited for therapeutic purposes.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 1-Methyl-4-((3-methyl-4-propoxyphenyl)sulfonyl)piperazine?
Methodological Answer: Synthesis optimization requires attention to:
- Reaction Conditions : Temperature (e.g., 50–80°C for sulfonylation), solvent polarity (e.g., dichloromethane or DMF), and pH control to minimize side reactions like hydrolysis .
- Purification : Use recrystallization or HPLC to isolate the compound from intermediates (e.g., unreacted piperazine derivatives) .
- Yield Improvement : Catalytic agents (e.g., triethylamine for deprotonation) and stepwise monitoring via TLC or NMR to identify bottlenecks .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Employ orthogonal analytical techniques:
- NMR Spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm sulfonyl and piperazine ring integration (e.g., sulfonyl protons at δ 3.1–3.5 ppm) .
- Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 367.2) with theoretical values .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
Q. What are the recommended protocols for assessing solubility and stability in biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (for stock solutions) and PBS (pH 7.4) at concentrations ≤10 mM to avoid precipitation .
- Stability Profiling : Incubate at 37°C for 24–72 hours and analyze degradation via LC-MS. For light-sensitive groups (e.g., sulfonyl), store in amber vials .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved across different enzyme assays?
Methodological Answer: Address discrepancies by:
- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays to rule out interference from the compound’s aromatic groups .
- Structural Analogs : Test derivatives (e.g., replacing the propoxy group with ethoxy) to isolate pharmacophore contributions .
- Computational Docking : Model interactions with target enzymes (e.g., kinases) to identify steric clashes or electronic mismatches .
Q. What strategies are effective in elucidating the compound’s structure-activity relationship (SAR) for neurological targets?
Methodological Answer:
- Functional Group Scanning : Modify the sulfonyl group to sulfonamide or carboxylate to assess hydrogen-bonding requirements .
- Pharmacokinetic Profiling : Measure logP (e.g., predicted ~2.8) and blood-brain barrier penetration using in vitro models (e.g., PAMPA-BBB) .
- In Vivo Validation : Use zebrafish or rodent models to correlate in vitro potency (e.g., IC50) with behavioral outcomes .
Q. How can researchers address low reproducibility in cytotoxicity studies across cell lines?
Methodological Answer:
- Cell Line Authentication : Confirm genetic stability via STR profiling .
- Metabolic Interference Testing : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Dose-Response Normalization : Use Hill slopes to differentiate specific vs. nonspecific toxicity .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic media?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Measure aggregate formation in PBS, which may artificially reduce apparent solubility .
- Co-Solvency Approaches : Blend solvents (e.g., 10% DMSO in PBS) to mimic physiological conditions .
- Thermodynamic Solubility : Use shake-flask methods at equilibrium rather than kinetic measurements .
Physicochemical Properties Reference Table
Key Challenges and Future Directions
- Metabolite Identification : Use HR-MS/MS to map oxidative pathways (e.g., propoxy group hydroxylation) .
- Target Deconvolution : Apply chemoproteomics to identify off-target binding partners .
- Scalable Synthesis : Optimize flow chemistry protocols to reduce purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
